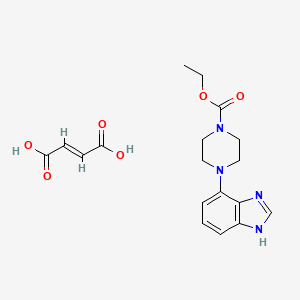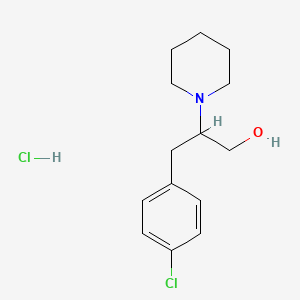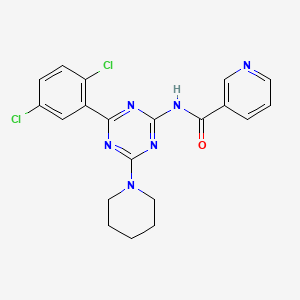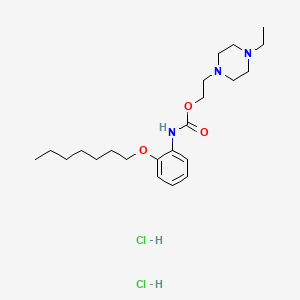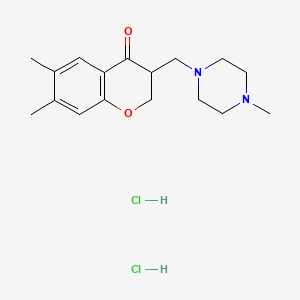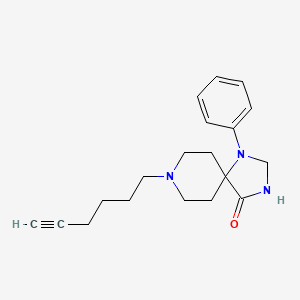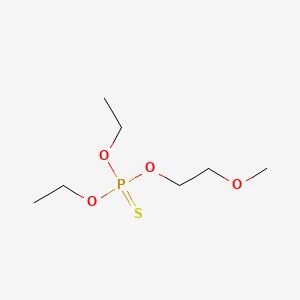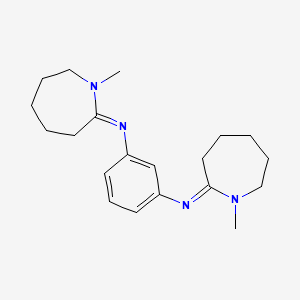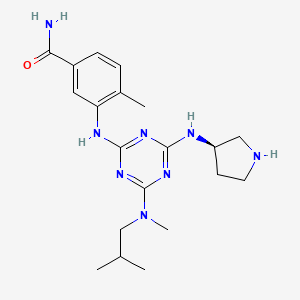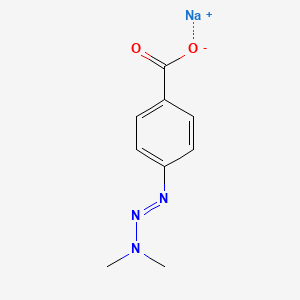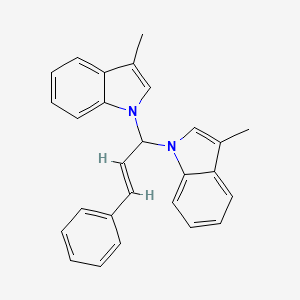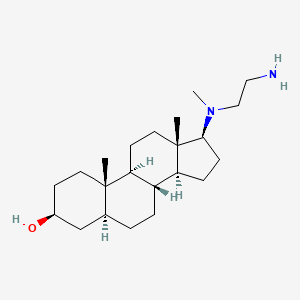
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane is a synthetic steroidal compound Steroidal compounds are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane typically involves multi-step organic synthesis. The starting material is often a steroidal precursor, which undergoes various chemical transformations such as hydroxylation, amination, and methylation. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistency in product quality, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, alter gene expression, or affect cellular metabolism, leading to its observed activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-beta-Hydroxy-5-alpha-androstane: Lacks the N-methyl-N-aminoethylamino group, resulting in different biological properties.
17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane: Lacks the hydroxyl group at the 3-beta position, affecting its reactivity and interactions.
Uniqueness
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane is unique due to the presence of both the hydroxyl group and the N-methyl-N-aminoethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
126061-67-4 |
|---|---|
Formule moléculaire |
C22H40N2O |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-[2-aminoethyl(methyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H40N2O/c1-21-10-8-16(25)14-15(21)4-5-17-18-6-7-20(24(3)13-12-23)22(18,2)11-9-19(17)21/h15-20,25H,4-14,23H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
NDAWUPLIPPNPGL-JOFXYRRGSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4N(C)CCN)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCN)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



